molecular formula C7H6Cl2N2O B1428759 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine CAS No. 1260088-95-6

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine

Cat. No.: B1428759
CAS No.: 1260088-95-6
M. Wt: 205.04 g/mol
InChI Key: BJAIZZLNCFQTSX-UHFFFAOYSA-N
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Description

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which includes a pyrano[2,3-d]pyrimidine core substituted with chlorine atoms at the 2 and 4 positions. The presence of the pyrano ring fused to the pyrimidine ring imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This pathway is crucial for cell proliferation, survival, embryological development, tissue patterning, and stem cell maintenance . The compound interacts with several key proteins and enzymes within this pathway, including the receptor patched, GPCR-like receptor smoothened, and Suppressor of fused . These interactions inhibit the pathway, which can be beneficial in treating various cancers where the pathway is abnormally activated .

Cellular Effects

The effects of this compound on cells are profound. By inhibiting the Hedgehog signaling pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased tumor growth and potentially improved patient outcomes . The compound’s impact on gene expression includes downregulation of genes involved in cell cycle progression and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the smoothened receptor, preventing its activation . This binding inhibits the downstream signaling cascade, which includes the activation of Gli transcription factors . The inhibition of these transcription factors leads to reduced expression of target genes that promote cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in the pathway, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability and pharmacokinetic properties in vivo . Over extended periods, it maintains its inhibitory effects on the Hedgehog signaling pathway, leading to sustained reductions in cell proliferation and tumor growth . Long-term studies are necessary to fully understand its stability and potential degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without significant toxicity . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, potentially influencing the overall metabolic state of the cell . The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that could contribute to its biological activity or toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on the Hedgehog signaling pathway . The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization to the plasma membrane, where the smoothened receptor is situated, is essential for its inhibitory effects on the Hedgehog signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7H-pyrano[2,3-d]pyrimidine-2,4-diol with phosphoryl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

    Cyclization Reactions: The pyrano ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrano ring fused to the pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its potential as a hedgehog signaling pathway inhibitor further distinguishes it from other pyrimidine derivatives.

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-12-6(4)11-7(9)10-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAIZZLNCFQTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(N=C2Cl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260088-95-6
Record name 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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